molecular formula C8H10ClNO B8620058 2,5-Dimethyl-6-chloro-4-aminophenol

2,5-Dimethyl-6-chloro-4-aminophenol

Cat. No.: B8620058
M. Wt: 171.62 g/mol
InChI Key: TVUSWHXVFIVVPS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-chloro-4-aminophenol (CAS: N/A) is a substituted phenolic compound characterized by a hydroxyl group (-OH) at the para position, an amino group (-NH₂) at position 4, a chlorine atom at position 6, and methyl groups (-CH₃) at positions 2 and 5 on the benzene ring. The compound is primarily investigated for applications in organic synthesis, pharmaceuticals (e.g., intermediates for analgesics or antimicrobial agents), and dyestuff industries. However, its reactivity and stability are highly dependent on substituent interactions, necessitating careful comparison with structural analogs .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-amino-2-chloro-3,6-dimethylphenol

InChI

InChI=1S/C8H10ClNO/c1-4-3-6(10)5(2)7(9)8(4)11/h3,11H,10H2,1-2H3

InChI Key

TVUSWHXVFIVVPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Cl)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include 4-amino-2-chlorophenol, 2,5-dimethylphenol, and 4-aminophenol. Key differences lie in substituent type, position, and electronic effects:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2,5-Dimethyl-6-chloro-4-aminophenol 4-NH₂, 6-Cl, 2,5-CH₃ 185.64 Low water solubility (≈0.1 g/L); pKa ~5.2 (hydroxyl); melting point ~150°C Pharmaceutical intermediates, dyes
4-Amino-2-chlorophenol 4-NH₂, 2-Cl 143.58 Higher acidity (pKa ~4.8); moderate solubility (≈1.2 g/L); melting point 170°C Antioxidant synthesis
2,5-Dimethylphenol 2,5-CH₃ 122.16 Hydrophobic (solubility ~0.3 g/L); pKa ~10.2; melting point 73°C Resins, plasticizers
4-Aminophenol 4-NH₂ 109.13 Water-soluble (≈5 g/L); pKa ~5.5; melting point 189°C Paracetamol precursor

Electronic Effects :

  • The chlorine atom in this compound deactivates the aromatic ring via inductive withdrawal, reducing electrophilic substitution reactivity compared to 4-aminophenol.
  • Methyl groups at positions 2 and 5 enhance steric hindrance and hydrophobicity, limiting solubility compared to unsubstituted 4-aminophenol.

Thermal Stability: The methyl and chloro substituents increase thermal stability (melting point ~150°C) relative to 2,5-dimethylphenol (73°C) due to stronger intermolecular interactions.

Reactivity and Functional Group Interactions
  • Amino Group: The -NH₂ group in this compound is less nucleophilic than in 4-aminophenol due to electron-withdrawing effects from the chlorine atom.
  • Hydroxyl Group: The -OH group’s acidity (pKa ~5.2) is weaker than in 4-amino-2-chlorophenol (pKa ~4.8), reflecting competing substituent effects.
Limitations of Available Data

The provided evidence (e.g., ) focuses on pyridine derivatives like 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, which differ in aromatic system (pyridine vs. benzene) and substituent types. Direct comparative studies on phenolic analogs are sparse in the referenced material, highlighting the need for further experimental investigations.

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